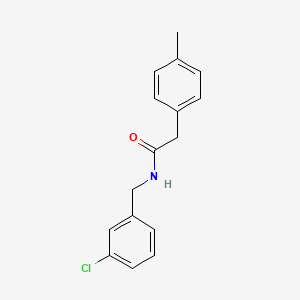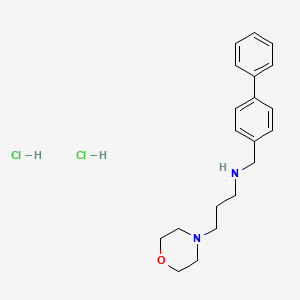![molecular formula C19H24FN3O2 B5344096 N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344096.png)
N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide, also known as CEPC, is a novel chemical compound that has gained significant attention in scientific research. It is a pyrazole-based molecule that has shown potential in various fields of study, including pharmacology, biochemistry, and physiology.
作用機序
The mechanism of action of N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of phosphodiesterase-5 (PDE5), an enzyme that is involved in the regulation of blood flow. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, the regulation of blood flow, and the modulation of glucose and lipid metabolism. It has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide for lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted studies. Additionally, this compound has shown low toxicity in animal studies, which makes it a potentially safe therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide, including its potential as a therapeutic agent for various diseases, its pharmacokinetics and pharmacodynamics, and its safety and toxicity in humans. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on various signaling pathways. Finally, studies on the synthesis and modification of this compound may lead to the development of more potent and specific analogs.
合成法
The synthesis of N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves several steps, including the reaction of cyclohexylamine with ethyl isocyanate to form N-cyclohexyl-N-ethyl carbamoyl chloride. This intermediate is then reacted with 3-fluorobenzyl alcohol to form N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl] carbamoyl chloride. Finally, the reaction of this intermediate with pyrazole-3-carboxamide yields this compound.
科学的研究の応用
N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has been extensively studied for its pharmacological properties, including its potential as an anti-inflammatory and anti-cancer agent. It has also been studied for its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has shown potential as a therapeutic agent for cardiovascular diseases, such as hypertension and atherosclerosis.
特性
IUPAC Name |
N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-2-23(16-8-4-3-5-9-16)19(24)18-12-15(21-22-18)13-25-17-10-6-7-14(20)11-17/h6-7,10-12,16H,2-5,8-9,13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTMSVBKGJQRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=NNC(=C2)COC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide](/img/structure/B5344014.png)
![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344025.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5344031.png)
![2-[(4-fluorobenzyl)thio]-N-methylacetamide](/img/structure/B5344038.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-pyrazol-4-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5344040.png)

![methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344049.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4,5-dichloro-2-thiophenesulfonamide hydrochloride](/img/structure/B5344055.png)
![4-(3-chloro-4-ethoxybenzoyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344067.png)

![N-isopropyl-N'-(2-{4-[(2-methyl-1H-imidazol-4-yl)methyl]morpholin-2-yl}ethyl)urea](/img/structure/B5344082.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2'-methoxy-4-biphenylyl)carbonyl]-3-piperidinol](/img/structure/B5344085.png)

